![molecular formula C22H18FN3O6 B2562939 2-(2-(3-(4-fluorophényl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamido)acétate d'éthyle CAS No. 877657-31-3](/img/new.no-structure.jpg)

2-(2-(3-(4-fluorophényl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamido)acétate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

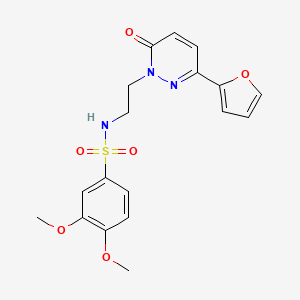

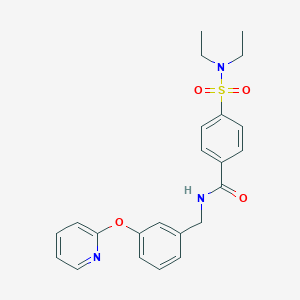

Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C22H18FN3O6 and its molecular weight is 439.399. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Composé 1 (2-(2-(3-(4-fluorophényl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamido)acétate d'éthyle) a démontré des effets hypolipidémiants. Plus précisément, il réduit considérablement le contenu en triglycérides dans l'aorte et montre également une réduction de 39 % du contenu en cholestérol .

- Les dérivés phényliques substitués par 3-halo (méta ; C-3) et 2-halo (ortho ; C-2) de ce composé présentent une activité antituberculeuse améliorée par rapport aux dérivés substitués par 4-halo (para ; C-4) .

- (4-fluorobenzoyl)acétate d'éthyle sert de précurseur dans les réactions de condensation avec les diamines via la coupure de liaison C-C. Ces réactions conduisent à la synthèse de benzimidazoles et de périmidines, qui ont une utilisation potentielle comme traitements antipaludiques .

- La classe plus large des pyrazolo[3,4-b]pyridines (à laquelle appartient notre composé) a été largement étudiée. Ces composés présentent des activités biologiques diverses en raison de leur similitude structurelle avec les bases puriques (adénine et guanine). Plus de 300 000 structures de 1 H -pyrazolo[3,4-b]pyridines ont été décrites, avec des applications couvrant diverses cibles .

- Bien qu'il ne soit pas directement lié à notre composé, les trifluorométhylpyridines constituent un motif structurel clé dans les ingrédients agrochimiques et pharmaceutiques actifs. Leur synthèse et leurs applications ont été largement explorées .

- La nature des substituants à différentes positions (N1, C3, C4, C5 et C6) influence considérablement l'activité biologique des 1 H -pyrazolo[3,4-b]pyridines. Les chercheurs ont étudié ces relations pour identifier des utilisations thérapeutiques potentielles .

Santé cardiovasculaire et régulation lipidique

Activité antituberculeuse

Synthèse de benzimidazoles et de périmidines

Applications biomédicales des pyrazolo[3,4-b]pyridines

Trifluorométhylpyridines dans les produits agrochimiques et pharmaceutiques

Modèles de substitution et activité biologique

Mécanisme D'action

Mode of Action

It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Pharmacokinetics

It is noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Propriétés

Numéro CAS |

877657-31-3 |

|---|---|

Formule moléculaire |

C22H18FN3O6 |

Poids moléculaire |

439.399 |

Nom IUPAC |

ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27) |

Clé InChI |

WYFFGQGBPNQABQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)

![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)

![1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2562868.png)

![3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2562879.png)